Product packaging for Clivimine(Cat. No.:CAS No. 7096-85-7)

Clivimine

Cat. No.: B12749530
CAS No.: 7096-85-7
M. Wt: 793.8 g/mol
InChI Key: CJYOGPFDNAEALZ-BVORSCEZSA-N
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Description

Historical Perspectives on Clivimine Isolation and Initial Structural Characterization

This compound was first isolated from Clivia miniata cuip.cz. Early research on Amaryllidaceae alkaloids, including those from Clivia miniata, focused on their isolation and structural elucidation using techniques available at the time acs.org. The isolation of alkaloids typically involves extracting plant material and employing chromatographic methods to separate individual compounds journalejmp.comphcogj.com.

The structural characterization of alkaloids like this compound historically relied on spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D and 2D NMR), Mass Spectrometry (MS), and High-Resolution Mass Spectrometry (HRMS) have been crucial in determining the chemical structures of these complex molecules nih.govmdpi.comfigshare.com. Comparison with literature data of known compounds also plays a significant role in confirming structural assignments nih.govmdpi.com.

Early studies, such as those published in the Journal of Natural Products and Tetrahedron Letters, contributed to the initial understanding of the structures and stereochemistry of alkaloids like clivonine (B1252410) and this compound cuip.czacs.org. For instance, a study in 1982 reported the isolation of alkaloids from Clivia miniata cuip.cz. More recent studies continue to utilize advanced spectroscopic techniques to isolate and characterize alkaloids, including new ones like this compound B, a homolycorine-type alkaloid also found in Clivia miniata nih.govmdpi.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H43N3O12 B12749530 Clivimine CAS No. 7096-85-7

Properties

CAS No.

7096-85-7

Molecular Formula

C43H43N3O12

Molecular Weight

793.8 g/mol

IUPAC Name

bis[(2S,3R,7R,9S,10R)-4-methyl-12-oxo-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),13,15(19)-trien-9-yl] 2,6-dimethylpyridine-3,5-dicarboxylate

InChI

InChI=1S/C43H43N3O12/c1-18-22(40(47)55-32-9-20-5-7-45(3)36(20)34-24-12-28-30(53-16-51-28)14-26(24)42(49)57-38(32)34)11-23(19(2)44-18)41(48)56-33-10-21-6-8-46(4)37(21)35-25-13-29-31(54-17-52-29)15-27(25)43(50)58-39(33)35/h11-15,20-21,32-39H,5-10,16-17H2,1-4H3/t20-,21-,32+,33+,34+,35+,36-,37-,38+,39+/m1/s1

InChI Key

CJYOGPFDNAEALZ-BVORSCEZSA-N

Isomeric SMILES

CC1=C(C=C(C(=N1)C)C(=O)O[C@H]2C[C@H]3CCN([C@H]3[C@H]4[C@H]2OC(=O)C5=CC6=C(C=C45)OCO6)C)C(=O)O[C@H]7C[C@H]8CCN([C@H]8[C@H]9[C@H]7OC(=O)C1=CC2=C(C=C91)OCO2)C

Canonical SMILES

CC1=C(C=C(C(=N1)C)C(=O)OC2CC3CCN(C3C4C2OC(=O)C5=CC6=C(C=C45)OCO6)C)C(=O)OC7CC8CCN(C8C9C7OC(=O)C1=CC2=C(C=C91)OCO2)C

Origin of Product

United States

Occurrence and Natural Product Chemistry of Clivimine

Botanical Sources and Distribution of Clivimine

Co-occurrence of this compound with Related Amaryllidaceae Alkaloids this compound is often found to co-occur with other Amaryllidaceae alkaloids in its botanical sources. Studies on Clivia miniata have reported the presence of this compound alongside alkaloids such as lycorine (B1675740), clivatine, and clivonine (B1252410).researchgate.netresearchgate.netjst.go.jpOther related alkaloids found in Clivia miniata include those of the homolycorine (B1213549), belladine, tazettine, galanthamine (B1674398), and haemanthamine (B1211331) structural types.nih.govresearchgate.netLycorine, haemanthamine, and this compound are often reported as the main alkaloids isolated from Clivia miniata.mdpi.com

Table 1: Co-occurring Amaryllidaceae Alkaloids in Clivia miniata

Alkaloid NameStructural Type (if specified)
This compoundHomolycorine-type (contested) rsc.org
LycorineLycorine-type nih.govresearchgate.net
Clivatine-
ClivonineLycorenine-type rsc.orgresearchgate.net
HaemanthamineHaemanthamine-type nih.govresearchgate.net
GalanthamineGalanthamine-type nih.govresearchgate.net
BelladineBelladine-type nih.gov
TazettineTazettine-type nih.govresearchgate.net
This compound BHomolycorine-type nih.gov
Cliniatine CHomolycorine-type mdpi.com
Nobilisitine BHomolycorine-type mdpi.com

Note: The classification of this compound itself is subject to some debate, with some sources classifying it as an independent ring structure, while most consider it part of the lycorenine (B150351) subclass. rsc.orgresearchgate.net

Biosynthetic Pathways of this compound

Amaryllidaceae alkaloids, including this compound, are isoquinoline (B145761) alkaloids biosynthesized from the aromatic amino acid tyrosine. rsc.org Their formation typically involves the intramolecular oxidative coupling of norbelladine. rsc.org

Comparative Biosynthetic Relationships within Isoquinoline Alkaloids

This compound belongs to the Amaryllidaceae alkaloids, which are a unique class of specialized metabolites characterized by a heterocyclic nitrogen bridge rsc.org. These alkaloids are biosynthesized via intramolecular oxidative coupling reactions rsc.org. Amaryllidaceae alkaloids are a subtype of isoquinoline alkaloids, a diverse group of natural compounds found in various plant species numberanalytics.com. Isoquinoline alkaloids are characterized by the presence of an isoquinoline ring system, formed by a benzene (B151609) ring fused to a pyridine (B92270) ring numberanalytics.com.

The biosynthesis of isoquinoline alkaloids originates from the aromatic amino acid tyrosine rsc.orgnumberanalytics.com. The pathways involve a series of enzyme-catalyzed reactions that convert simple precursors into complex alkaloid structures numberanalytics.com. Key enzymes in the biosynthesis of benzylisoquinoline alkaloids (BIAs), a major class of isoquinoline alkaloids, include tyrosine/dopa decarboxylase (TYDC), norcoclaurine synthase (NCS), and coclaurine (B195748) N-methyltransferase (CNMT) numberanalytics.com. These enzymes are involved in the formation of the isoquinoline ring and subsequent modifications numberanalytics.com.

Within the Amaryllidaceae alkaloids, diverse structural types arise from different phenolic coupling reactions during biosynthesis scispace.com. This compound's classification within Amaryllidaceae alkaloids has been a subject of discussion, with some classifying it as an independent ring structure while others place it within the lycorenine subclass rsc.orgresearchgate.net. Clivonine, another alkaloid from Clivia miniata, shares the same core ring system (2-benzopyrano[3,4-g]indole) as lycorenine-type alkaloids, with slight modifications researchgate.net.

The biosynthesis of clivonine from a lycorine-type progenitor has been proposed to involve benzylic oxidation, a ring switch, N-methylation, and lactol oxidation rsc.orgresearchgate.net. This proposed biogenetic hypothesis, first expounded by Barton in 1960, suggests a relationship between lycorine-type and lycorenine-type alkaloids through a "ring switching" process researchgate.net. Experimental evidence, including biomimetic synthesis studies, has supported this hypothesis researchgate.net.

Comparative studies of isoquinoline alkaloid biosynthesis in different plant species, such as Stephania tetrandra and Dendrobium officinale, have utilized techniques like transcriptome analysis to identify candidate genes and regulatory mechanisms involved in these pathways nih.govfrontiersin.org. These studies highlight the complexity and diversity of enzymatic steps and regulatory networks that lead to the vast array of isoquinoline alkaloid structures found in nature nih.govfrontiersin.orgresearchgate.net. While specific detailed biosynthetic pathways leading directly to this compound are still being elucidated, its structural relationship to other Amaryllidaceae alkaloids suggests shared early biosynthetic steps originating from the common isoquinoline alkaloid pathway precursors rsc.orgscispace.com.

Alkaloid TypeRepresentative ExamplesBiosynthetic OriginKey Biosynthetic Step Examples
BenzylisoquinolineMorphine, Codeine, BerberineTyrosineTYDC, NCS, CNMT mediated reactions numberanalytics.com
AmaryllidaceaeThis compound, Lycorine, Galanthamine, HaemanthamineTyrosineIntramolecular oxidative coupling, Ring switching rsc.orgscispace.comresearchgate.net

Synthetic Approaches to Clivimine and Analogues

Chemical Synthesis Methodologies for Clivimine

Chemical synthesis provides a controlled environment for constructing the intricate molecular architecture of this compound. These methodologies often involve multiple reaction steps to assemble the core scaffold and introduce the necessary functional groups with defined stereochemistry.

Multi-Step Synthetic Routes to this compound

Chemical synthesis routes for this compound have been explored, often involving multi-step reactions under controlled conditions to achieve the desired product efficiently. smolecule.com While direct detailed multi-step total synthesis of this compound is not extensively described in the provided information, the synthesis of closely related alkaloids like clivonine (B1252410), which shares the core ring system and is often grouped with lycorenine (B150351)/clivimine types, serves as an illustrative example of the complexity involved. rsc.orgacs.orgresearchgate.netresearchgate.netresearchgate.netcapes.gov.brnih.gov One synthetic route to (±)-clivonine involved Diels-Alder cycloadditions of 3,5-dibromo-2-pyrone with styrene (B11656) pinacol (B44631) boronate dienophiles, followed by a radical mediated cyclization approach for the assembly of the pyrrolidine (B122466) ring. researchgate.net Another synthesis of clivonine utilized a Bischler-Napieralski reaction. researchgate.netresearchgate.net

Strategic Starting Materials and Controlled Reaction Conditions in this compound Synthesis

Chemical synthesis of this compound and its analogues utilizes various strategic starting materials and requires controlled reaction conditions to navigate the complex transformations. Starting materials such as dibenzoylbenzene and various amines have been employed in the chemical synthesis of this compound. smolecule.com In the synthesis of clivonine, starting materials like 3,5-dibromo-2-pyrone and styrene pinacol boronate dienophiles have been used. researchgate.net Another approach to clivonine synthesis involved using 7-arylhydrindane as a key intermediate. researchgate.netresearchgate.net Controlled reaction conditions are crucial throughout these multi-step processes to ensure selectivity and yield. smolecule.com Relevant reactions employed in the synthesis of related Amaryllidaceae alkaloids, which highlight the types of transformations used, include palladium-mediated arylation, cyclopropyl (B3062369) ring-opening rearrangement rsc.orgnih.gov, intramolecular Heck cyclization rsc.orgrsc.orgwikipedia.org, Michael addition rsc.orgscilit.comresearchgate.net, and radical cyclization researchgate.netresearchgate.netcapes.gov.brresearchgate.net.

Biomimetic Synthesis Strategies for this compound and its Core Scaffold

Biomimetic synthesis aims to replicate natural biosynthetic pathways in a laboratory setting. smolecule.comwikipedia.org This approach is particularly relevant for complex natural products like this compound, whose biosynthesis in plants provides clues for potential synthetic routes. This compound can be synthesized from clivacetine, which is considered a biosynthetic precursor, through enzymatic reactions that mimic natural processes. smolecule.com The biosynthesis of clivonine, a closely related alkaloid, from a lycorine-type progenitor is proposed to involve key steps such as benzylic oxidation, a significant ~180° ring switch, N-methylation, and lactol oxidation. rsc.orgresearchgate.netcapes.gov.brresearchgate.net Experimental corroboration of this biogenetic hypothesis has been achieved through a biomimetic total synthesis of (±)-clivonine, which successfully employed a biomimetic ring-switch from a lycorine-type progenitor. researchgate.netcapes.gov.brnih.govresearchgate.netacs.orgunige.chfigshare.comimperial.ac.uk This ring-switch involves a lactamol to lactol exchange equilibrium accompanied by a 180-degree rotation around a specific bond. imperial.ac.uk

Synthetic Studies of this compound Congeners and Structural Analogues

Given this compound's structural relationship with other Amaryllidaceae alkaloids, particularly those of the lycorenine-type which share the 2-benzopyrano[3,4-g]indole core rsc.orgresearchgate.netresearchgate.netresearchgate.net, synthetic studies on these congeners and structural analogues provide valuable insights into potential routes to this compound itself.

Asymmetric Synthesis Approaches to Related Amaryllidaceae Alkaloids

Asymmetric synthesis is crucial for obtaining enantiomerically pure forms of chiral alkaloids. Numerous asymmetric synthesis approaches have been developed for various Amaryllidaceae alkaloids structurally related to this compound. These include the asymmetric synthesis of (−)-δ-lycorane rsc.orgrsc.orgresearchgate.netresearchgate.net, (−)-crinane and (+)-4a-dehydroxycrinamabine researchgate.netacs.orgfigshare.com, (+)-vittatine, (+)-epi-vittatine, and (+)-buphanisine scilit.com, and (−)-galanthamine. rsc.orgwikipedia.orgrsc.orgjst.go.jpsioc-journal.cn Key strategies employed in these syntheses involve the use of chiral catalysts, such as squaramide rsc.orgrsc.orgresearchgate.net and palladium complexes researchgate.netacs.orgfigshare.com. Other important reactions include asymmetric hydrogenation rsc.org, intramolecular reductive Heck cyclization rsc.org, Michael addition rsc.orgscilit.comresearchgate.net, and radical cyclization. capes.gov.br The asymmetric total synthesis of (+)-lycorine and (+)-1-deoxylycorine has also been reported. capes.gov.brdkfz.de

Total Synthesis Efforts for Lycorenine-Type Amaryllidaceae Alkaloids

Total synthesis efforts for lycorenine-type Amaryllidaceae alkaloids, including (±)-clivonine, have demonstrated the feasibility of constructing this complex scaffold. Total synthesis of (±)-clivonine has been achieved through different routes, notably those employing a biomimetic ring-switch strategy from a lycorine-type precursor researchgate.netcapes.gov.brnih.govresearchgate.netacs.orgunige.chfigshare.comimperial.ac.uk and routes involving Diels-Alder reactions followed by subsequent transformations. researchgate.net Total syntheses of other lycorenine-type alkaloids such as (±)-γ-lycorane rsc.orgnih.govresearchgate.net and (+)-clividine nih.gov have also been reported. These syntheses have utilized key reactions including cyclopropyl ring-opening rearrangement rsc.orgnih.gov, electrocyclic ring closure researchgate.net, and radical cyclization. nih.gov These studies contribute significantly to the understanding and development of synthetic routes towards this compound and related structures.

Chemical Reactivity and Derivatization of Clivimine

Fundamental Chemical Reactions of the Clivimine Scaffold

This compound's functional groups and ring systems enable characteristic reactions, including oxidation, reduction, and condensation processes. smolecule.com

Oxidation Pathways of this compound

This compound can undergo oxidation reactions. smolecule.com These transformations may lead to the formation of more complex derivatives or result in degradation products. smolecule.com In the context of Amaryllidaceae alkaloid biosynthesis, oxidative coupling of precursors like O-methylnorbelladine is a key step in generating diverse structural skeletons. rsc.org Enzymes, particularly cytochromes P450 (CYP), are often involved in these oxidative couplings and other oxidation reactions, such as methylenedioxy bridge formation. rsc.org For example, the biosynthesis of clivonine (B1252410), a compound sharing a core ring system with this compound, from a lycorine-type progenitor involves benzylic oxidation and lactol oxidation. researchgate.net

Reduction Reactions of this compound

Reduction reactions can be applied to this compound, yielding related compounds. smolecule.com These reduced forms may exhibit altered biological activities compared to the parent compound. smolecule.com In the broader context of alkaloid chemistry, reduction reactions play a role in the diversification of structures formed after oxidative phenol (B47542) coupling. sci-hub.se

Condensation Processes of this compound with Nucleophiles

This compound has the capacity to react with various amines and alcohols through condensation reactions, typically under basic conditions. smolecule.com This reactivity allows for the formation of substituted derivatives. smolecule.com Condensation reactions generally involve the joining of two molecules, often accompanied by the elimination of a small molecule like water. towson.edugaylordchemical.com In organic chemistry, condensation reactions, such as the Claisen condensation, involve nucleophilic attack on a carbonyl carbon. masterorganicchemistry.comlibretexts.org While the specific details of this compound's condensation reactions with nucleophiles are not extensively detailed in the provided sources beyond its general ability to react with amines and alcohols, the principle involves a nucleophilic species attacking an electrophilic center on the this compound scaffold, followed by elimination. smolecule.commasterorganicchemistry.comlibretexts.org

Derivatization Strategies for this compound and its Analogues

Derivatization involves modifying the chemical structure of a compound to alter its properties, such as biological activity, selectivity, or analytical detectability. nih.gov

Design and Synthesis of this compound Derivatives

The synthesis of this compound and its analogues has been explored through various methods, including both biogenetic and chemical approaches. smolecule.com Biogenetic synthesis involves enzymatic reactions mimicking natural pathways, such as the synthesis of this compound from clivacetine. smolecule.com Chemical synthesis routes often involve multi-step reactions starting from simpler precursors. smolecule.com The design of this compound derivatives typically involves modifying the core structure or introducing new functional groups to influence its interactions with biological targets. collaborativedrug.comwikipedia.org This can involve strategies like modifying hydroxyl or carboxylic acid groups, which are common sites for derivatization in natural products. nih.gov Synthetic efforts toward Amaryllidaceae alkaloids, including those structurally related to this compound like clivonine, have employed various reactions such as Diels-Alder cycloadditions, reductive amination, and radical cyclization approaches to assemble the complex ring systems and introduce specific functionalities. acs.orgresearchgate.netresearchgate.net

Impact of Structural Modifications on Biological Activity and Selectivity

Structure-activity relationship (SAR) studies are fundamental to understanding how changes in a molecule's chemical structure affect its biological activity. wikipedia.orggardp.orgresearchgate.net By modifying the structure of this compound and its analogues, researchers can investigate how specific functional groups or structural features contribute to observed biological effects and selectivity. collaborativedrug.comgardp.org Studies on Amaryllidaceae alkaloids, including this compound, have shown diverse biological activities such as acetylcholinesterase and butyrylcholinesterase inhibition, as well as cytotoxic and anti-invasive effects against cancer cell lines. smolecule.comnih.govnih.gov

Research on structurally diverse Amaryllidaceae alkaloids, including this compound, has revealed insights into the structural features associated with certain activities. For example, this compound has demonstrated potent anti-invasive properties in cancer cell lines at non-toxic concentrations. nih.govresearchgate.net While detailed SAR data specifically for this compound derivatives is not extensively provided in the search results, studies on related Amaryllidaceae alkaloids highlight the importance of specific structural elements. For instance, the aromatization of the C ring and the oxidation to an azomethine group at C-7 in the B ring are structural features important for antibacterial activity in some related alkaloids. mdpi.com The presence of the 1,3-dioxole (B15492876) ring and the oxygen location in the C ring of the pyrrolo[de]phenanthridine skeleton also play significant roles in antibacterial activity. mdpi.com These findings from related structures suggest that similar systematic modifications on the this compound scaffold could yield derivatives with altered or improved biological profiles and selectivity. collaborativedrug.comwikipedia.org

Biological Activities and Mechanistic Investigations of Clivimine

Cholinesterase Enzyme Inhibition by Clivimine

This compound has been investigated for its ability to inhibit cholinesterase enzymes, which are crucial targets in the management of neurodegenerative diseases like Alzheimer's disease. smolecule.com

Acetylcholinesterase (AChE) Inhibitory Activity

Studies have shown that this compound possesses acetylcholinesterase inhibitory activity. smolecule.comcore.ac.ukthieme-connect.dedntb.gov.ua Inhibition of AChE is a key strategy to increase acetylcholine (B1216132) levels in the brain, potentially improving cognitive function. Amaryllidaceae alkaloids, including those of the homolycorine (B1213549) type to which this compound belongs, have been tested for their AChE inhibitory activity. mdpi.comnih.gov While some Amaryllidaceae alkaloids, particularly those with free hydroxyl groups at positions C1 and C2 like certain lycorine-type alkaloids, show significant AChE inhibition, homolycorine-type alkaloids, including this compound, generally exhibit low AChE inhibitory activity. mdpi.comnih.gov

Butyrylcholinesterase (BuChE) Inhibitory Activity

In addition to AChE, this compound has also been reported to exhibit butyrylcholinesterase inhibitory activity. smolecule.comcore.ac.ukthieme-connect.dedntb.gov.ua BuChE is another enzyme involved in hydrolyzing choline-based esters, and its inhibition is also considered a potential therapeutic approach for Alzheimer's disease. nih.gov Similar to AChE inhibition, homolycorine-type alkaloids like this compound generally show low BuChE inhibitory activity compared to other types of Amaryllidaceae alkaloids. mdpi.comnih.gov

Molecular Interaction Studies: this compound Binding Affinity to Cholinergic Receptors

Research on the molecular interactions of this compound with biological systems is ongoing. smolecule.com While the provided search results confirm this compound's inhibitory activity against cholinesterase enzymes, detailed studies specifically on this compound's binding affinity to cholinergic receptors were not extensively detailed in the provided snippets. However, molecular modeling simulations are used in the study of other Amaryllidaceae alkaloids to predict their accommodation within the active sites of cholinesterase enzymes and understand the differences in interactions between inhibitors and the enzymes. nih.govdntb.gov.ua This suggests that similar molecular interaction studies could be applied to this compound to elucidate its binding characteristics.

Antineoplastic and Cytotoxic Mechanisms of this compound

This compound has demonstrated cytotoxic effects against certain cancer cell lines, suggesting potential applications in oncology. smolecule.comcore.ac.uk

Investigation of Cytotoxic Effects against Cancer Cell Lines

Studies have investigated the cytotoxic effects of this compound against a selection of cancer cell lines. smolecule.comcore.ac.uk Some research indicates that this compound exhibits strong cytotoxic activity against certain cancer cell lines. core.ac.uk For instance, this compound was evaluated for antiproliferative, apoptosis-inducing, and anti-invasive activities in vitro against various cancer cell lines. thieme-connect.comnih.gov this compound was found to possess potent anti-invasive properties when tested at non-toxic concentrations in a collagen type I invasion assay. thieme-connect.comnih.gov This suggests this compound may play a role in inhibiting the spread of cancer cells.

Elucidation of this compound's Molecular Targets and Cellular Pathways in Oncology Research

The elucidation of this compound's specific molecular targets and the cellular pathways it influences in oncology research is an area of ongoing investigation. While the provided information confirms this compound's cytotoxic effects and anti-invasive properties, it does not explicitly detail the precise molecular targets or cellular pathways modulated by this compound in cancer cells. However, research into the mechanisms of action of other Amaryllidaceae alkaloids with anticancer activity, such as narciclasine (B1677919) and haemanthamine (B1211331), has revealed their ability to induce apoptosis and interfere with cellular growth and survival pathways. thieme-connect.dethieme-connect.comnih.gov Studies on other compounds with cytotoxic effects on cancer cells have explored mechanisms such as inducing DNA damage, leading to apoptosis and cell cycle arrest, or modulating signaling pathways like the mitogen-activated protein kinase (MAPK) pathway. rsc.orge-nps.or.kr Cancer cells utilize various mechanisms to resist cytotoxicity, including the upregulation of protective mechanisms and the evasion of immune responses. frontiersin.orgfrontiersin.org Understanding how this compound interacts with these complex cellular processes and identifying its specific molecular targets and affected pathways are crucial steps in determining its potential as an antineoplastic agent. Research in oncology often focuses on targeting specific signaling pathways critical for cancer cell survival, proliferation, and invasion. nih.govnih.govtentelemed.comoncpracticemanagement.com

Broader Biological System Interactions

Influence of this compound on Neurotransmitter Dynamics

Research into the influence of this compound specifically on neurotransmitter dynamics appears limited in the provided search results. However, other Amaryllidaceae alkaloids, such as galanthamine (B1674398), are well-known for their effects on neurotransmitter systems, particularly as acetylcholinesterase inhibitors. scielo.brwikipedia.orgcenmed.comnih.gov Galanthamine works by blocking the enzyme responsible for the breakdown of acetylcholine, thereby enhancing cholinergic signaling. nih.gov While this compound is a different structural type (homolycorine) compared to galanthamine (galanthamine-type) mdpi.comub.edu, this known activity within the family suggests a potential area for investigation regarding this compound. One study evaluating several alkaloids from Clivia miniata, including this compound, for in vitro acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition did not find significant potential for inhibiting these enzymes with the tested alkaloids. nih.gov

Comparative Biological Activity with Other Amaryllidaceae Alkaloids (e.g., Antiviral Research, Ribosomal Targeting)

Amaryllidaceae alkaloids exhibit a broad spectrum of biological activities, including antiviral properties and effects on ribosomal function. ub.eduacs.orgrsc.org this compound has shown antiviral activity against the human coronavirus (HCoV)-OC43, albeit at higher concentrations compared to some other potent Amaryllidaceae alkaloids like cherylline (B1195249) and amarbellisine. acs.org In a screen of 40 metabolites from Amaryllidaceae plants, including 35 alkaloids, this compound demonstrated an EC50 of 18.7 μM against HCoV-OC43. acs.org

Other Amaryllidaceae alkaloids, such as lycorine (B1675740) and narciclasine, have been more extensively studied for their antiviral and ribosomal targeting activities. Lycorine, a lycorine-type alkaloid, targets ribosomal translation during infection with various viruses, including chikungunya virus (CHIKV) and SARS-CoV-2. rsc.orgsemanticscholar.orgmdpi.com It can also target viral enzymes like protease and polymerase. acs.org Narciclasine, an isocarbostyril alkaloid, is known to directly target the 60S ribosomal subunit, inhibiting protein biosynthesis. thieme-connect.com It also interacts with the translation elongation factor eEF1A. thieme-connect.com

While this compound's specific mechanism regarding ribosomal targeting is not detailed in the provided texts, the activity of other Amaryllidaceae alkaloids, particularly lycorine and narciclasine, highlights ribosomal interaction as a significant mechanism of action within this class of compounds. ub.eduthieme-connect.com The antiviral activity observed for this compound suggests potential interactions with host or viral processes, which could include aspects of viral replication or translation machinery, similar to other Amaryllidaceae alkaloids. acs.org

Here is a table summarizing the antiviral activity of some Amaryllidaceae alkaloids against HCoV-OC43:

CompoundRing TypeEC50 (μM)
AmarbellisineLycorine0.2
CheryllineCherylline< 10
PancracineCrinineComparable to Lycorine nih.gov
CrinamineCrinineComparable to Lycorine nih.gov
HemanthamineCrinineComparable to Lycorine nih.gov
HemanthidineCrinineComparable to Lycorine nih.gov
LycorineLycorine-
TazettinePretazettine21.6
11-HydroxyvittatineCrinine23.3
This compoundHomolycorine18.7
Obliquine-23.0

Note: EC50 values are approximate and may vary depending on the specific assay conditions.

Structure-Activity Relationship (SAR) Analysis of this compound within Amaryllidaceae Alkaloids

Structure-Activity Relationship (SAR) analysis within Amaryllidaceae alkaloids aims to identify key structural features responsible for their biological activities. While specific detailed SAR analysis focused solely on this compound is not extensively described, insights can be drawn from studies on other alkaloids within the family, particularly those with similar structural elements or observed activities. This compound belongs to the homolycorine structural type. mdpi.com

Studies on the antiviral activity of crinine- and lycorine-type alkaloids have elucidated key functional groups contributing to their properties. For crinine-type alkaloids, a hydroxyl group at C11 of the N–C bridge appears important for antiviral activity and ribosomal interaction. acs.org The orientation of the methoxy (B1213986) group at C3 and the orientation of specific rings also play a role. acs.org In the lycorine-ring type, the presence of a methylenedioxy bridge and hydroxyl groups at C1 and C2 are highlighted as important for anticoronaviral activity. acs.org A methoxy group on C2 in amarbellisine, a potent lycorine-type alkaloid, is also noted. acs.org

While this compound's unique homolycorine structure presents distinct features, comparative SAR studies across different Amaryllidaceae alkaloid types, including homolycorine alkaloids, are crucial for understanding the relationship between their diverse structures and biological effects. The identification of this compound as a homolycorine-type alkaloid with observed antiviral activity contributes to the broader SAR understanding of this plant family's metabolites. mdpi.comacs.org Further detailed SAR studies specifically on homolycorine-type alkaloids, including this compound and its derivatives, would be valuable to pinpoint the structural determinants of their specific biological interactions.

Advanced Analytical Methodologies for Clivimine Research

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods provide invaluable information about the molecular structure and functional groups of Clivimine. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are fundamental tools in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is a cornerstone technique for the detailed structural elucidation of organic compounds. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been extensively applied in the study of this compound and its related alkaloids. nih.govresearchgate.netresearchgate.netdntb.gov.ua

For instance, the structural confirmation of a novel homolycorine-type alkaloid, this compound B, involved thorough NMR analysis, commencing with 1D NMR experiments. nih.govresearchgate.net The ¹H NMR spectrum was instrumental in identifying key structural features, such as a characteristic 2,6-dimethylpyridine-3,5-dicarboxylate core, evidenced by a deshielded singlet at 8.84 ppm and two methyl singlets at 3.01 and 3.00 ppm. nih.govresearchgate.net The ¹³C NMR spectrum of this compound B revealed the presence of 43 carbon signals, consistent with its molecular formula. nih.gov

Further structural assignments were achieved through 2D NMR experiments, including HSQC, HMBC, COSY, and H2BC. nih.govresearchgate.net HSQC experiments allowed for the unambiguous correlation of protons to their directly attached carbons. nih.gov Analysis of HMBC, COSY, and H2BC correlations facilitated the assignment of the entire molecular skeleton, enabling the division of the this compound B structure into distinct units (A, B, and C) for systematic analysis. nih.govresearchgate.net Specific long-range correlations, such as those observed in the HMBC spectrum (H-8 to C-7 and H-5a to C-11a), were crucial for confirming the presence of a lactone ring in unit A, characteristic of the homolycorine (B1213549) scaffold. nih.gov HMBC correlations were also vital in identifying a double bond that differentiates this compound B from this compound. nih.gov

While specific comprehensive NMR data tables for this compound itself were not detailed in the provided snippets, the application of these techniques to closely related this compound B highlights their importance in discerning subtle structural differences within this class of alkaloids.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for determining the accurate molecular weight and elemental composition of this compound and its derivatives. This technique provides crucial data that complements NMR spectroscopy during structural elucidation. nih.govresearchgate.netresearchgate.netdntb.gov.uasciprofiles.com

In the study of this compound B, ESI-HRMS analysis provided a protonated molecule peak ([M+H]⁺) at m/z 792.2761. nih.govresearchgate.net This mass corresponded to the molecular formula C₄₃H₄₂N₃O₁₂⁺ (calculated mass 792.2763), which was consistent with the proposed structure and suggested the presence of an olefinic bond when compared to this compound. nih.govresearchgate.net HRMS is often coupled with chromatographic separation techniques, such as UPLC-HRESIMS, to provide accurate mass data for separated components in complex mixtures. acs.org

Chromatographic Separation Techniques

Chromatographic methods are indispensable for the isolation and purification of this compound from plant extracts, which typically contain a complex mixture of various alkaloids and other plant metabolites. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are commonly employed for this purpose. nih.govlpu.inukzn.ac.zarsc.org

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for separating and purifying non-volatile and semi-volatile compounds based on their differential partitioning between a stationary phase and a mobile phase. nih.govukzn.ac.za In the context of Amaryllidaceae alkaloids, including those found in Clivia miniata, HPLC is applied for both analytical and preparative separations. ukzn.ac.zarsc.org

HPLC systems often utilize photodiode-array (PDA) detectors for detecting separated compounds based on their UV-Vis absorbance. ukzn.ac.za Various stationary phases, such as C18 reverse-phase columns, and mobile phases, often consisting of gradients of water and organic solvents (e.g., methanol (B129727) or acetonitrile) with acidic modifiers (e.g., acetic acid or formic acid), are employed to achieve optimal separation of the diverse alkaloid structures. ukzn.ac.za While specific HPLC parameters solely for the isolation or analysis of this compound were not detailed in the provided snippets, the technique's general application in separating Amaryllidaceae alkaloids from plant extracts is well-documented. ukzn.ac.zarsc.org

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an advanced form of liquid chromatography that utilizes smaller particle size stationary phases and higher mobile phase flow rates and pressures compared to conventional HPLC. lpu.inukzn.ac.za This results in improved separation resolution, speed, and sensitivity. UPLC is particularly valuable for the rapid analysis of complex natural product extracts. lpu.inukzn.ac.za

UPLC systems are frequently coupled with sensitive detectors, such as PDA detectors and mass spectrometers (UPLC-MS). acs.orgukzn.ac.za The use of BEH C18 columns and mobile phases containing solvents like acetonitrile (B52724) and water with acidic additives is common in UPLC analysis of plant metabolites. acs.orgukzn.ac.za UPLC's enhanced performance makes it suitable for the efficient separation of various alkaloids present in Clivia species, facilitating their subsequent detection and characterization by mass spectrometry. acs.orgukzn.ac.za

Integrated Analytical Platforms and Their Application in this compound Studies

The combination of chromatographic separation techniques with spectroscopic or spectrometric detection methods in integrated platforms offers powerful capabilities for the comprehensive analysis of complex samples containing this compound. lpu.inukzn.ac.za Liquid Chromatography-Mass Spectrometry (LC-MS), including its hyphenated forms like HPLC-MS and UPLC-MS, are prime examples of such platforms. acs.orglpu.inukzn.ac.zarsc.org

Integrated platforms like UPLC-HRESIMS combine the high separation power of UPLC with the accurate mass measurement capabilities of HRMS. acs.org This allows for the separation of numerous compounds in a single run, with each compound's elemental composition being determined by HRMS. This is particularly useful in the initial screening and identification of known and potentially novel alkaloids in plant extracts. acs.orgukzn.ac.za LC-ESI/MS is another integrated approach used for phytochemical analysis, enabling the investigation of specific compounds like alkaloids in plant extracts. lpu.in These integrated systems provide a comprehensive analytical workflow, from separating complex mixtures to obtaining detailed structural information through coupled detection methods, significantly advancing the research on compounds like this compound.

Application in Metabolomics and Bioavailability Studies of Related Natural Products

The study of natural products and their potential biological activities necessitates a comprehensive understanding of their metabolic fate and how they are absorbed, distributed, metabolized, and excreted within biological systems. This is where advanced analytical methodologies, particularly in the fields of metabolomics and bioavailability studies, play a crucial role. Metabolomics, the large-scale study of small molecules (metabolites) within biological systems, provides a snapshot of the metabolic state and can reveal how an organism processes natural compounds and their related substances. Bioavailability studies, on the other hand, quantify the rate and extent to which an active compound is absorbed from a product and becomes available at the site of action. nih.gov

Advanced analytical techniques are fundamental to these investigations. High-resolution techniques commonly employed include mass spectrometry (MS) coupled with chromatography, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS) and ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS), as well as gas chromatography-mass spectrometry (GC-MS). pubcompare.ainih.govnih.govchem960.com Nuclear magnetic resonance (NMR) spectroscopy is another vital tool, particularly useful for structural elucidation and quantitative analysis in metabolomics. nih.govnih.govchem960.comresearchgate.net

In the context of natural product research, these methods are applied to:

Metabolomics Profiling: Untargeted metabolomics using techniques like LC-MS allows for the comprehensive profiling of metabolites in biological samples (e.g., plant extracts, biofluids, tissues) to identify the array of compounds present, including the natural product of interest and its derivatives or related compounds. pubcompare.aichem960.comresearchgate.netscribd.com Targeted metabolomics focuses on the identification and quantification of a predefined set of metabolites. nih.govresearchgate.net

Identification and Elucidation: High-resolution MS and NMR are critical for the identification of known natural products and the structural elucidation of novel or transformed metabolites. nih.govnih.govchem960.comresearchgate.net Techniques like molecular networking, which analyzes MS/MS data, can help in visualizing molecular families and identifying structurally related compounds within complex mixtures. scribd.com

Bioavailability Assessment: LC-MS is widely used to quantify natural products and their metabolites in biological fluids (e.g., plasma, urine) over time following administration or exposure. nih.govpubcompare.ai This data is essential for determining parameters such as peak concentration (Cmax), time to reach peak concentration (Tmax), and the area under the concentration-time curve (AUC), which are key indicators of the rate and extent of absorption. nih.gov

Metabolic Pathway Elucidation: By identifying and quantifying metabolites, researchers can infer the metabolic pathways involved in the biotransformation of natural products within an organism.

This compound is a natural product that has been reported in Clivia miniata, alongside other related compounds such as lycorine (B1675740), clivonine (B1252410), and cliviamartine. These compounds, like many other natural products, are subjects of interest for their potential biological activities. Understanding their metabolomics and bioavailability is crucial for evaluating their pharmacological potential and behavior in biological systems. Advanced analytical methodologies would be indispensable in studying how these specific compounds are processed, transformed, and distributed within an organism.

While advanced analytical techniques are routinely applied to study the metabolomics and bioavailability of natural products, specific detailed research findings, including quantitative data tables pertaining directly to the metabolomics or bioavailability of this compound or its closely related natural products (lycorine, clivonine, cliviamartine) were not available within the scope of the provided search results. However, the principles and methodologies described above highlight the standard approaches that would be employed in such investigations to gain insights into their in vivo behavior.

Preclinical Research Perspectives and Future Directions for Clivimine

In Vitro Pharmacological Evaluation Methodologies

In vitro studies are fundamental in the early stages of preclinical research to determine the biological activity of a compound in a controlled laboratory setting. For clivimine, these methodologies include cell-based assays and enzyme inhibition assays.

Cell-Based Assays for Biological Activity

Cell-based assays are widely used to quantify various cellular activities, including cytotoxicity, biological activity, and off-target interactions of drug candidates. sigmaaldrich.com These assays provide a more physiologically relevant context compared to traditional biochemical assays, allowing for the assessment of compound characteristics simultaneously. sigmaaldrich.com Cell-based assays can accelerate the drug discovery process by identifying promising candidates in relevant biological environments. bmglabtech.com

Research has indicated that this compound exhibits cytotoxic effects against certain cancer cell lines, suggesting potential applications in oncology. smolecule.com Additionally, this compound has demonstrated potent anti-invasive properties in a collagen type I invasion assay at non-toxic concentrations. thieme-connect.comacs.org This anti-invasive activity is a significant finding in the context of cancer research, as it relates to the ability of cancer cells to spread.

Cell-based assays are also employed to evaluate the antiviral activity of compounds. This compound has been reported to present a selective index greater than 4 in antiviral assays against human betacoronavirus HCoV-OC43, albeit at higher concentrations compared to some other Amaryllidaceae alkaloids. acs.org The EC50 value for this compound against HCoV-OC43 was reported as 18.7 μM. acs.org

Enzyme Inhibition Assays

Enzyme inhibition assays are crucial for understanding the molecular targets of a compound and its mechanism of action. This compound has been studied for its inhibitory activities against enzymes, particularly those involved in neurodegenerative diseases. smolecule.commdpi.commdpi.com

Studies have shown that this compound possesses acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activities. smolecule.commdpi.commdpi.com This inhibitory potential makes this compound a candidate for further investigation in the treatment of neurodegenerative diseases such as Alzheimer's disease, where cholinergic dysfunction is implicated. smolecule.com While some homolycorine-type alkaloids, including this compound, show low AChE/BuChE inhibitory activity compared to other Amaryllidaceae alkaloids like galanthamine (B1674398), this activity is still noteworthy and warrants further exploration. mdpi.commdpi.com

In Vivo Efficacy Models in Animal Studies

In vivo studies using animal models are essential for evaluating the efficacy, safety, and pharmacokinetics of potential therapeutic agents in a complex biological system before human trials. bioagilytix.commdpi.comvimta.com These models provide insights into how a compound behaves in a living organism and its effects on disease processes. mdpi.comcapes.gov.br

Experimental Design Considerations for Efficacy Assessment

Effective experimental design is critical for obtaining valid and reliable results in animal studies. nih.govnih.govresearchgate.net Key considerations include defining clear objectives and hypotheses, selecting the most appropriate animal model, determining the number of animals needed, and implementing randomization and control groups. nih.govnih.govuns.edu.arscielo.br Randomization is essential to ensure the reliability of the experiment and the validity of statistical analysis. nih.gov

For evaluating the efficacy of this compound, the choice of animal model would depend on the specific therapeutic area being investigated (e.g., neurodegenerative diseases, cancer, viral infections). mdpi.comclinisciences.com Orthotopic tumor models, where cancer cells are implanted directly into the organ of origin, are considered more clinically relevant for assessing drug efficacy in oncology. ugent.be In the context of neurodegenerative diseases, animal models that mimic aspects of cholinergic dysfunction could be utilized.

Experimental designs should also account for potential variations among individual animals and minimize factors other than the main treatment that could affect the outcome. nih.gov Pilot studies can be useful to generate preliminary data and refine procedures before conducting larger-scale experiments. researchgate.netuns.edu.ar

Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling in Animal Models

Pharmacokinetic (PK) and pharmacodynamic (PD) profiling in animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate, as well as its biological effects in relation to its concentration at the site of action. capes.gov.brnih.govnih.gov PK/PD studies help to determine appropriate dosing regimens and predict therapeutic outcomes. nih.govnih.gov

While specific detailed PK/PD data for this compound in animal models were not extensively available in the search results, general principles of PK/PD profiling in preclinical animal studies apply. These studies typically involve administering the compound to animals and measuring its concentration in biological fluids and tissues over time (PK). capes.gov.br Simultaneously, the biological response or effect of the compound is measured (PD). capes.gov.br

Integrating in vitro and in vivo data, including PK/PD information, is essential for projecting potential human dose regimens and assessing the likelihood of therapeutic benefit. capes.gov.br Computational models can also be used in conjunction with experimental data to predict PK/PD properties. arvojournals.org

Computational and In Silico Approaches in this compound Research

Computational and in silico approaches play an increasingly important role in modern drug discovery and preclinical research. dergipark.org.trfrontiersin.orgbioascent.com These methods utilize computational tools and software to model biological systems, predict molecular interactions, and analyze data, which can complement and guide experimental studies. dergipark.org.trfrontiersin.orgphcogj.com

In silico studies can be used to screen for bioavailability and pharmacokinetic properties like absorption, distribution, metabolism, and excretion. dergipark.org.tr Molecular docking studies can predict the binding affinity of a compound to its target enzyme or receptor, providing insights into its potential mechanism of action. phcogj.comnih.gov For example, molecular docking has been used in studies involving Amaryllidaceae alkaloids to determine their binding in the active site of enzymes like acetylcholinesterase. mdpi.com

Computational approaches can also be applied to analyze structure-activity relationships (SAR), helping researchers understand how modifications to the chemical structure of this compound might affect its biological activity. frontiersin.orgnih.gov This can inform the design of novel derivatives with potentially improved properties. nih.gov

While specific detailed computational studies focused solely on this compound were not prominently featured in the search results, the application of these methods is a growing area in the research of natural products and alkaloids, including those from the Amaryllidaceae family. researchgate.netresearchgate.netthieme-connect.de In silico models can serve as an alternative or supplement to animal models for preclinical PK/PD profiling and can help prioritize compounds for further experimental testing. arvojournals.org

Molecular Modeling and Docking Studies for this compound-Target Interactions

Molecular modeling and docking studies are computational techniques used to predict the preferred binding orientation and affinity between a small molecule (ligand), such as this compound, and a biological target, typically a protein. openaccessjournals.commdpi.com These in silico methods provide valuable insights into the potential interactions at the atomic level, helping to identify potential drug candidates and analyze protein-ligand interactions. openaccessjournals.com

Molecular docking studies can reveal the two-dimensional interactions of a drug molecule within the active site of a protein. researchgate.net This approach can help in understanding the binding modes and predicting binding affinities. openaccessjournals.com While rigid docking treats the receptor as a static entity, advances in computational power and algorithms allow for the consideration of protein flexibility, leading to improved predictions. nih.govupc.edu

For this compound and other Amaryllidaceae alkaloids, molecular docking has been applied to explore their interactions with various biological targets. For instance, studies have investigated the acetylcholinesterase (AChE) inhibitory activity of several Amaryllidaceae alkaloids using molecular docking, predicting their interaction with the recombinant human AChE enzyme. researchgate.net These studies support the idea that these alkaloids are capable of interacting with AChE-binding sites. researchgate.net this compound itself has shown antiviral activity, and molecular modeling could be instrumental in identifying and characterizing its specific targets involved in this activity. acs.org

Structure-Based Drug Design Principles for this compound Analogues

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of biological targets to design drugs with enhanced selectivity and efficacy. mdpi.comnih.gov Once the structure of a ligand-receptor complex is determined, this information can be used in molecular modeling studies to design novel compounds. mdpi.com This approach involves correlating biological activity data with structural information. mdpi.com

For this compound, understanding the molecular interactions revealed by docking studies can inform the design of analogues with improved properties. By analyzing how this compound binds to its targets, researchers can identify key structural features responsible for its activity. SBDD principles can then be applied to modify the this compound structure to enhance binding affinity, selectivity, and potentially other pharmacokinetic properties. researchgate.net This iterative process involves the chemical modification of lead compounds, like this compound, to improve their properties while preserving or enhancing favorable characteristics. researchgate.netbiobide.com

Designing analogues can involve various medicinal chemistry procedures, such as the synthesis of homologues, isosteres, and positional or optical isomers. wiley-vch.de The goal is to create compounds with similar chemical and therapeutic properties to the original molecule but with potential advantages. wiley-vch.de While the direct application of SBDD principles specifically to this compound analogues is an emerging area, the general methodologies are well-established in drug discovery. mdpi.comnih.gov

Lead Optimization and Early Preclinical Development Strategies for this compound-Related Compounds

Lead optimization is a critical phase in drug discovery where the properties of promising lead compounds are refined to enhance their therapeutic potential and safety profile, preparing them for preclinical and clinical development. creative-biostructure.combiobide.com This involves optimizing properties such as potency, efficacy, stability, and bioavailability. creative-biostructure.comresearchgate.net It is an iterative process that often incorporates data from drug metabolism and pharmacokinetics (DMPK) studies. researchgate.netnih.gov

For this compound and its analogues, lead optimization strategies would focus on improving their desirable biological activities, such as antiviral or enzyme inhibitory effects, while addressing any potential liabilities. This could involve structural modifications guided by SBDD and data from in vitro assays. biobide.com Early preclinical development then involves testing these optimized candidates in various in vitro and in vivo assays to examine their pharmacological profile. creative-biostructure.com

Strategies in early preclinical development include assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds, as well as evaluating their efficacy in relevant disease models. creative-biostructure.comresearchgate.net The use of advanced preclinical models, such as 3D cell cultures, spheroids, and organoids, is becoming increasingly important to better represent the complexity of biological systems and improve the predictability of clinical outcomes. nih.govcarcinotech.com These models can help in identifying population and person-specific drug responses. insphero.com

Emerging Research Avenues for this compound and Other Amaryllidaceae Alkaloids in Chemical Biology

Amaryllidaceae alkaloids represent a diverse group of natural products with a wide range of reported biological activities, including antiviral, antibacterial, antitumor, antimalarial, and cholinesterase inhibition properties. nih.govmdpi.com this compound, as a member of this family, contributes to this spectrum of activities. Emerging research avenues in chemical biology for this compound and other Amaryllidaceae alkaloids involve exploring novel therapeutic targets and mechanisms of action.

Beyond their known activities, these alkaloids are being investigated for potential applications in various disease areas. For example, some Amaryllidaceae alkaloids have shown anticoronaviral activity. acs.org this compound itself demonstrated antiviral activity against betacoronaviruses, albeit at higher concentrations compared to some other alkaloids tested in one study. acs.org This suggests potential for further investigation into its antiviral mechanisms and optimization.

Chemical biology approaches can involve using these alkaloids as probes to understand complex biological processes. Studying how this compound interacts with specific proteins or pathways can shed light on cellular mechanisms and potentially identify new therapeutic targets. The structural diversity of Amaryllidaceae alkaloids also provides a rich source for discovering compounds with unique biological activities. researchgate.net Research is ongoing to isolate and characterize new alkaloids from Clivia miniata and other Amaryllidaceae species, further expanding the potential for discovering novel therapeutic agents. nih.govresearchgate.net

The integration of computational methods, advanced in vitro models, and detailed biological investigations represents a promising future direction for unlocking the full therapeutic potential of this compound and other Amaryllidaceae alkaloids in chemical biology.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound44559309
Galanthamine9651
Lycorine (B1675740)72378
Norbelladine416247
Crinine398937
Lycorenine (B150351)160472
Hemanthamine441593
Montanine634014
Narciclasine (B1677919)72376
Pretazetine73360
Caranine441589
11-hydroxyvittatine(Not found in search results)
Obliquine(Not found in search results)
Cherylline (B1195249)(Not found in search results)
Amarbellisine(Not found in search results)

This compound, a complex alkaloid isolated from plants belonging to the Amaryllidaceae family, notably Clivia miniata, is a subject of growing interest in preclinical research due to its diverse biological properties. This article provides a focused overview of the preclinical research landscape and future directions concerning this compound, adhering strictly to the specified outline.

Preclinical research serves as a foundational stage in the drug development pipeline, encompassing in vitro and in vivo studies to assess the safety, efficacy, and pharmacokinetic profiles of potential drug candidates before their evaluation in human subjects. creative-biostructure.comibexresearch.com For naturally occurring compounds like this compound, this phase is crucial for elucidating their mechanisms of action and identifying potential therapeutic applications.

Molecular Modeling and Docking Studies for this compound-Target Interactions

Molecular modeling and docking studies are computational methodologies employed to predict the favorable binding orientations and affinities between a small molecule, such as this compound, and a biological target, typically a protein. openaccessjournals.commdpi.com These in silico techniques offer valuable insights into potential interactions at the atomic level, aiding in the identification of potential drug candidates and the analysis of protein-ligand interactions. openaccessjournals.com

Molecular docking studies can illustrate the two-dimensional interactions of a drug molecule within a protein's active site. researchgate.net This approach is beneficial for understanding binding modes and estimating binding affinities. openaccessjournals.com While early docking methods treated receptors as rigid structures, advancements in computational power and algorithms now allow for the incorporation of protein flexibility, leading to more accurate predictions. nih.govupc.edu

For this compound and other alkaloids from the Amaryllidaceae family, molecular docking has been utilized to explore their interactions with various biological targets. For instance, studies have investigated the inhibitory activity of several Amaryllidaceae alkaloids against acetylcholinesterase (AChE) using molecular docking to predict their interactions with recombinant human AChE. researchgate.net These investigations support the concept that these alkaloids can interact with AChE-binding sites. researchgate.net this compound has also demonstrated antiviral activity, suggesting that molecular modeling could be a valuable tool for identifying and characterizing the specific targets involved in this effect. acs.org

Structure-Based Drug Design Principles for this compound Analogues

Structure-based drug design (SBDD) leverages the three-dimensional structural information of biological targets to design drugs with improved selectivity and efficacy. mdpi.comnih.gov Once the structure of a ligand-receptor complex is determined, this structural data can be used in molecular modeling studies to design novel compounds. mdpi.com This process involves correlating biological activity data with structural information. mdpi.com

In the context of this compound, understanding the molecular interactions revealed through docking studies can guide the design of analogues with enhanced properties. By analyzing how this compound binds to its targets, researchers can pinpoint the key structural elements responsible for its activity. SBDD principles can then be applied to modify the structure of this compound to potentially improve binding affinity, selectivity, and pharmacokinetic characteristics. researchgate.net This iterative process involves making chemical modifications to lead compounds, such as this compound, with the aim of enhancing their desirable attributes while maintaining or improving beneficial properties. researchgate.netbiobide.com

The design of analogues can involve various established medicinal chemistry techniques, including the synthesis of homologues, isosteres, and positional or optical isomers. wiley-vch.de The objective is to create compounds that share chemical and therapeutic similarities with the original molecule but possess potential advantages. wiley-vch.de While the direct application of SBDD principles specifically to this compound analogues is an evolving area, the general methodologies are well-established in the field of drug discovery. mdpi.comnih.gov

Lead Optimization and Early Preclinical Development Strategies for this compound-Related Compounds

Lead optimization is a crucial stage in drug discovery focused on refining the properties of promising lead compounds to enhance their therapeutic potential and safety profile, thereby preparing them for subsequent preclinical and clinical evaluation. creative-biostructure.combiobide.com This involves optimizing characteristics such as potency, efficacy, stability, and bioavailability. creative-biostructure.comresearchgate.net It is an iterative process that frequently integrates data from drug metabolism and pharmacokinetics (DMPK) studies. researchgate.netnih.gov

For this compound and its analogues, lead optimization strategies would aim to enhance their beneficial biological activities, such as antiviral or enzyme inhibitory effects, while mitigating any potential drawbacks. This may involve structural modifications informed by SBDD and data obtained from in vitro assays. biobide.com Early preclinical development then entails testing these optimized compounds in a range of in vitro and in vivo assays to characterize their pharmacological profiles. creative-biostructure.com

Strategies in early preclinical development include evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds, as well as assessing their efficacy in relevant disease models. creative-biostructure.comresearchgate.net The utilization of advanced preclinical models, such as 3D cell cultures, spheroids, and organoids, is becoming increasingly important for better recapitulating the complexity of biological systems and improving the predictability of clinical outcomes. nih.govcarcinotech.com These models can assist in identifying drug responses that may vary among different populations or individuals. insphero.com

Emerging Research Avenues for this compound and Other Amaryllidaceae Alkaloids in Chemical Biology

Amaryllidaceae alkaloids constitute a structurally diverse group of natural products known for a wide array of reported biological activities, including antiviral, antibacterial, antitumor, antimalarial, and cholinesterase inhibition properties. nih.govmdpi.com this compound, as a constituent of this family, contributes to this spectrum of activities. Emerging research avenues in chemical biology for this compound and other Amaryllidaceae alkaloids involve the exploration of novel therapeutic targets and mechanisms of action.

Beyond their established activities, these alkaloids are being investigated for potential applications in various disease areas. For example, some Amaryllidaceae alkaloids have demonstrated anticoronaviral activity. acs.org this compound itself exhibited antiviral activity against betacoronaviruses in one study, although at higher concentrations compared to some other alkaloids tested. acs.org This finding suggests potential for further investigation into its antiviral mechanisms and optimization strategies.

Chemical biology approaches can involve employing these alkaloids as tools to investigate complex biological processes. Studying how this compound interacts with specific proteins or pathways can provide insights into cellular mechanisms and potentially reveal new therapeutic targets. The structural diversity inherent in Amaryllidaceae alkaloids also represents a rich source for the discovery of compounds with unique biological activities. researchgate.net Ongoing research focuses on isolating and characterizing new alkaloids from Clivia miniata and other Amaryllidaceae species, further expanding the potential for discovering novel therapeutic agents. nih.govresearchgate.net

The integration of computational methodologies, advanced in vitro models, and detailed biological investigations represents a promising path forward for realizing the full therapeutic potential of this compound and other Amaryllidaceae alkaloids within the realm of chemical biology.

Q & A

How should researchers design experiments to synthesize and characterize Clivimine while ensuring reproducibility?

Basic
Experimental design should begin with a literature review to identify gaps in existing synthetic protocols. Use a factorial design to test variables (e.g., reaction temperature, catalysts) and validate outcomes via spectroscopic techniques (NMR, IR) and chromatographic methods (HPLC) . Document all steps meticulously, including raw material sources, instrument calibration, and environmental conditions, to enable replication .

What methodological approaches resolve contradictions in this compound’s pharmacological data across studies?

Advanced
Contradictions often arise from variability in experimental models or dosage regimes. Apply triangulation by cross-validating results using in vitro, in vivo, and computational models (e.g., molecular docking). For conflicting bioavailability data, compare pharmacokinetic parameters (AUC, C~max~) under standardized conditions and perform meta-analyses to identify confounding variables .

Which characterization techniques are critical for validating this compound’s structural identity and purity?

Basic
Prioritize high-resolution mass spectrometry (HRMS) for molecular weight confirmation and X-ray crystallography for stereochemical elucidation. Purity should be assessed via HPLC-UV (≥95% purity threshold) and elemental analysis. For novel derivatives, include 2D NMR (COSY, HSQC) to resolve complex spin systems .

How can researchers optimize reaction conditions for this compound synthesis to enhance yield and selectivity?

Advanced
Employ response surface methodology (RSM) to model interactions between variables (e.g., solvent polarity, pH). Use design of experiments (DoE) software to identify optimal conditions. For selectivity challenges, explore chiral catalysts or enzymatic catalysis. Validate improvements via kinetic studies and comparative yield analysis .

What strategies ensure reproducibility in this compound-related studies, particularly across laboratories?

Basic
Standardize protocols using validated reference materials (e.g., USP-grade reagents) and share raw datasets (spectra, chromatograms) in supplementary files. Adopt ICH guidelines for analytical method validation, including precision, accuracy, and robustness testing .

How should researchers conduct comparative analyses between this compound and structurally analogous compounds?

Advanced
Perform molecular similarity assessments (Tanimoto coefficients) and in silico ADMET profiling to prioritize analogs. Use pharmacophore mapping to identify critical functional groups. Experimentally, compare IC~50~ values in target assays and assess selectivity indices against off-target receptors .

What methodologies establish robust structure-activity relationships (SAR) for this compound derivatives?

Basic
Synthesize analogs with systematic modifications (e.g., halogenation, alkyl chain variation). Test biological activity in dose-response assays and correlate changes with computational descriptors (logP, polar surface area). Use QSAR models to predict activity cliffs .

How can discrepancies between computational predictions and experimental results for this compound be addressed?

Advanced
Re-evaluate force field parameters in molecular dynamics simulations or apply machine learning to refine predictive models. Experimentally, validate binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-check with free-energy perturbation (FEP) calculations .

What validation steps are essential for confirming this compound’s purity during synthesis?

Basic
Beyond HPLC-UV, use differential scanning calorimetry (DSC) to detect polymorphic impurities. For metal residues, employ inductively coupled plasma mass spectrometry (ICP-MS). Include spiked recovery experiments to validate analytical methods .

How can researchers generate new hypotheses from existing this compound data to guide future studies?

Advanced
Apply systems biology approaches (e.g., network pharmacology) to identify unexplored targets. Use cheminformatics tools to mine structural databases for novel scaffolds. Design follow-up experiments based on outlier analysis in existing datasets, such as unexpected cytotoxicity in specific cell lines .

Notes on Methodology

  • Referencing : Cite primary literature to contextualize findings and avoid reliance on non-peer-reviewed sources .
  • Data Contradictions : Use sensitivity analyses and stratified subgroup assessments to isolate variables .
  • Ethical Compliance : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.